BMS 695735
Description
Significance of Receptor Tyrosine Kinases in Cellular Regulation
Receptor tyrosine kinases (RTKs) are a prominent family of cell surface receptors that play a pivotal role in cellular regulation. wikipedia.org These transmembrane proteins act as signal transducers, relaying extracellular signals into the cell's interior. frontiersin.org There are 58 identified RTKs in the human genome, each typically consisting of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular region with inherent tyrosine kinase activity. wikipedia.orgnih.govjove.com
The process of signal transduction is initiated when a specific signaling molecule, such as a growth factor, binds to the extracellular domain of an RTK. nih.gov This binding event triggers the dimerization of receptor molecules, bringing their intracellular kinase domains into close proximity. jove.com This proximity allows for a process called trans-autophosphorylation, where one kinase domain phosphorylates tyrosine residues on its partner receptor. jove.com The newly phosphorylated tyrosines then serve as docking sites for various intracellular signaling proteins, which in turn activate downstream signaling cascades that regulate a multitude of cellular functions, including proliferation, differentiation, survival, and metabolism. wikipedia.orgnih.gov The precise regulation of RTK activity is crucial for maintaining normal tissue homeostasis. nih.gov
Role of IGF-1R and Related Kinases in Pathophysiological Processes
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a key member of the RTK family and is critically involved in normal growth and development. heraldopenaccess.us However, the dysregulation of IGF-1R signaling is a hallmark of many diseases, most notably cancer. heraldopenaccess.usspandidos-publications.com Overexpression or over-activation of IGF-1R is frequently observed in a wide range of human tumors and is often associated with malignant transformation, tumor progression, and resistance to therapy. heraldopenaccess.usspandidos-publications.commdpi.com
Upon activation by its ligands, IGF-1 or IGF-2, the IGF-1R initiates two major downstream signaling pathways: the phosphatidylinositol-3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. heraldopenaccess.usmdpi.com The activation of these pathways promotes cell proliferation and survival while inhibiting apoptosis (programmed cell death). heraldopenaccess.usspandidos-publications.com Furthermore, aberrant IGF-1R signaling can contribute to other aspects of cancer progression, including invasion, metastasis, and angiogenesis (the formation of new blood vessels). spandidos-publications.com The interplay between IGF-1R and other cellular components, such as integrins and adhesion signaling complexes, further highlights its complex role in determining cancer cell behavior and resistance to treatment. frontiersin.org
Rationale for Kinase Inhibition as a Therapeutic Strategy
Given the central role of kinases, and specifically RTKs like IGF-1R, in driving disease processes, they have emerged as major targets for therapeutic intervention. mdpi.comjci.orgfrontiersin.org The strategy of kinase inhibition aims to block the aberrant signaling pathways that contribute to disease progression. jci.org Small-molecule kinase inhibitors are designed to bind to the kinase domain of the target protein, often competing with ATP (the phosphate (B84403) donor for the phosphorylation reaction), thereby preventing the phosphorylation of downstream substrates and effectively shutting down the signaling cascade. researchgate.net
This targeted approach offers the potential for greater specificity and reduced toxicity compared to traditional cytotoxic chemotherapies. frontiersin.org The success of numerous kinase inhibitors in the treatment of various cancers has validated this therapeutic strategy. jci.org Consequently, the development of novel and selective kinase inhibitors against targets like IGF-1R remains an active and promising area of research in the quest for more effective cancer therapies. mdpi.commdpi.com
BMS-695735: A Specific Inhibitor of IGF-1R
BMS-695735 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. probechem.com Developed by Bristol-Myers Squibb, this compound emerged from efforts to optimize a previous lead compound, BMS-536924, which, despite showing antitumor activity, had undesirable properties such as poor solubility and potential for drug-drug interactions. patsnap.comnus.edu.sg BMS-695735 was designed to overcome these limitations, exhibiting improved pharmacokinetic properties and a lower risk of such interactions. patsnap.comnus.edu.sg
Chemical and Physical Properties
BMS-695735 is a benzimidazole (B57391) derivative with the chemical name 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one. patsnap.commedkoo.com Its molecular formula is C26H31ClFN7O, and it has a molecular weight of 512.03 g/mol . probechem.comnih.gov
Table 1: Physicochemical Properties of BMS-695735
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H31ClFN7O | nih.gov |
| Molecular Weight | 512.03 g/mol | probechem.com |
| CAS Number | 1054315-48-8 | probechem.com |
| Appearance | Solid | probechem.com |
Mechanism of Action and Preclinical Findings
BMS-695735 functions as an ATP-competitive inhibitor of IGF-1R, with a reported IC50 (half-maximal inhibitory concentration) of 34 nM. researchgate.netprobechem.com This indicates its high potency in blocking the activity of the IGF-1R kinase. While highly selective for IGF-1R, it also shows some inhibitory activity against the insulin (B600854) receptor (IR), focal adhesion kinase (FAK), and lymphocyte-specific protein tyrosine kinase (Lck) at higher concentrations. probechem.com
Preclinical studies have demonstrated the in vivo efficacy of BMS-695735 in various xenograft models of cancer, showcasing its broad-spectrum antitumor activity. patsnap.comnus.edu.sg Its development represents a significant step in the generation of orally efficacious IGF-1R inhibitors with improved drug-like properties. patsnap.comnus.edu.sg As of the latest available information, BMS-695735 has undergone preclinical development for neoplasms. patsnap.comspringer.com
Table 2: In Vitro Inhibitory Activity of BMS-695735
| Target Kinase | IC50 (nM) | Source |
|---|---|---|
| IGF-1R | 34 | probechem.com |
| IR | 72 | probechem.com |
| FAK | 165 | probechem.com |
| Lck | 14 | probechem.com |
Structure
3D Structure
Properties
CAS No. |
1054315-48-8 |
|---|---|
Molecular Formula |
C26H31ClFN7O |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36) |
InChI Key |
VWELCPLMPPEKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930. |
Origin of Product |
United States |
Discovery and Design Rationale of Small Molecule Inhibitors Targeting Igf 1r
Historical Context of IGF-1R Inhibitor Development
The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway has long been recognized as a crucial mediator of cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Early efforts to modulate this pathway led to the development of various inhibitory strategies, including monoclonal antibodies and small molecule tyrosine kinase inhibitors. Small molecule inhibitors offered the advantage of oral bioavailability, a desirable characteristic for patient convenience and long-term treatment.
Strategic Approaches in Inhibitor Design for Kinase Targets
The design of small molecule inhibitors for kinase targets like IGF-1R is a multifaceted process. A primary strategy involves identifying a lead compound with inhibitory activity and systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) driven approach aims to optimize the molecule's fit within the ATP-binding pocket of the target kinase, thereby blocking its enzymatic activity. A significant challenge in targeting IGF-1R is achieving selectivity over the highly homologous insulin (B600854) receptor (IR), as cross-reactivity can lead to undesirable metabolic side effects.
Evolution of Benzimidazole (B57391) Chemotypes in IGF-1R Inhibitor Discovery
The benzimidazole scaffold has proven to be a versatile and effective chemotype in the discovery of kinase inhibitors. In the context of IGF-1R, researchers at Bristol-Myers Squibb identified a lead compound, BMS-536924, a potent benzimidazole inhibitor of IGF-1R with demonstrated in vivo antitumor activity. nih.gov Despite its efficacy, BMS-536924 presented several liabilities, including potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, induction of CYP3A4 mediated by pregnane (B1235032) X receptor (PXR) transactivation, poor aqueous solubility, and high plasma protein binding. nih.gov These characteristics signaled a high potential for drug-drug interactions and suboptimal pharmacokinetic properties, necessitating further chemical refinement.
This led to the evolution of the benzimidazole chemotype, focusing on modifications to address these specific issues. The development of BMS-695735 represents a significant step in this evolution, where systematic structural changes were introduced to mitigate the undesirable properties of the lead compound while retaining or improving upon its potent IGF-1R inhibitory activity. nih.gov
Optimization Strategies for Enhanced Preclinical Pharmacological Profiles
Addressing Drug-Drug Interaction Liabilities in Preclinical Development
A primary concern with the lead compound, BMS-536924, was its potential for drug-drug interactions (DDIs). This liability stemmed from its potent inhibition and induction of CYP3A4, a key enzyme responsible for the metabolism of a vast number of pharmaceuticals. To address this, researchers focused on modifying the chemical structure to reduce its interaction with CYP3A4 and the PXR nuclear receptor. The successful outcome of these modifications is evident in BMS-695735, which exhibits a significantly lower risk for drug-drug interactions. nih.govprobechem.com
Modulation of Cytochrome P450 Enzyme Interactions in Preclinical Models
The optimization of the benzimidazole chemotype directly targeted the modulation of interactions with cytochrome P450 enzymes. Preclinical in vitro assays demonstrated that BMS-536924 was a potent inhibitor of CYP3A4. The strategic evolution to BMS-695735 successfully mitigated this issue. nih.govacs.org As shown in the table below, BMS-695735 displayed no significant inhibitory activity against CYP3A4, a critical improvement that reduces the likelihood of metabolic DDIs. nih.govprobechem.com Furthermore, the PXR transactivation, which can lead to the induction of CYP3A4, was also significantly reduced in BMS-695735 compared to its predecessor. nih.gov
| Compound | IGF-1R IC50 (nM) | IR IC50 (nM) | CYP3A4 Inhibition IC50 (µM) | PXR Transactivation EC50 (µM) |
|---|---|---|---|---|
| BMS-536924 | 100 | 79 | <1 | 1.5 |
| BMS-695735 | 34 | 72 | >50 | >10 |
Molecular Target Characterization and Inhibitory Mechanisms of Bms 695735
Biochemical Characterization of Kinase Inhibition Profile
Biochemical studies have been conducted to define the inhibitory profile of BMS-695735 across various kinases, highlighting its potency against its primary target and evaluating its selectivity. nih.govmedkoo.comuni.luprobechem.com
Primary Target Engagement of IGF-1R Kinase
BMS-695735 is recognized as a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. medkoo.comprobechem.comprobechem.commedchemexpress.com Research indicates that BMS-695735 inhibits IGF-1R with an IC₅₀ value of 34 nM. probechem.comprobechem.commedchemexpress.comresearchgate.net This demonstrates a strong engagement with the IGF-1R target.
Inhibition of Closely Related Kinases (e.g., Insulin (B600854) Receptor)
Due to the high degree of sequence homology, particularly within the ATP-binding pocket, between IGF-1R and the Insulin Receptor (IR), achieving selective inhibition has been a significant challenge in the development of inhibitors targeting this family. nih.govresearchgate.net BMS-695735 has also shown inhibitory activity against the Insulin Receptor. Studies have reported an IC₅₀ value of 72 nM for IR inhibition by BMS-695735. probechem.com While showing potency against IR, the compound demonstrates a degree of selectivity for IGF-1R over IR based on reported IC₅₀ values. probechem.com
Selectivity Profiling Across a Kinome Panel
Selectivity profiling is crucial to understand the potential off-target effects of a kinase inhibitor. BMS-695735's selectivity has been evaluated across a panel of kinases. nih.govuni.luprobechem.com Beyond IGF-1R and IR, BMS-695735 has shown inhibitory activity against FAK and Lck with IC₅₀ values of 165 nM and 14 nM, respectively. probechem.com Importantly, studies have indicated no significant activity (defined as <50% inhibition at 10 µM) against a range of other kinases, including FGFR, Aurora A, GK, Wee-1, and Erk-1. nih.gov Moderate inhibition (55% inhibition at 10 µM) was observed for ErbB-2. nih.gov This profiling helps to delineate the kinases most potently inhibited by BMS-695735.
Here is a summary of the inhibition data:
Elucidation of Molecular Mechanism of Action
Understanding how BMS-695735 interacts with its target kinases at the molecular level is key to characterizing its inhibitory mechanism.
ATP Competitive Inhibition Modalities
Small molecule kinase inhibitors commonly function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain. nih.govresearchgate.net This prevents the transfer of a phosphate (B84403) group to the substrate, thereby inhibiting kinase activity. BMS-695735 has been described as an ATP-competitive inhibitor of IGF-1R. researchgate.netnih.gov This means it binds to the ATP-binding site of the IGF-1R kinase domain, blocking ATP access and subsequent phosphorylation events. nih.gov
Allosteric Modulation Studies (if applicable and strictly preclinical)
While many kinase inhibitors target the ATP binding site, some can exert their effects by binding to allosteric sites elsewhere on the kinase, leading to conformational changes that inhibit activity. nih.gov Research on BMS-695735 primarily characterizes it as an ATP-competitive inhibitor. researchgate.netnih.gov There is no significant information in the search results indicating that BMS-695735 acts as an allosteric modulator based on preclinical studies. Mentions of allosteric modulation in the context of IGF-1R inhibitors in the search results refer to other compounds or general mechanisms, not specifically preclinical studies of BMS-695735 nih.govdcchemicals.comsci-hub.seacs.org. Therefore, based on the available information, allosteric modulation is not a described mechanism for BMS-695735.
Ligand-Target Binding Dynamics and Interactions (preclinical)
Preclinical research into BMS-695735 has characterized its interaction with molecular targets, primarily focusing on its inhibitory effects on receptor tyrosine kinases, notably the insulin-like growth factor-1 receptor (IGF-1R) patsnap.comresearchgate.net. BMS-695735 functions as a small molecule inhibitor designed to target the kinase activity of IGF-1R patsnap.comresearchgate.net.
The inhibitory mechanism of BMS-695735 involves binding to the ATP-binding site of the target kinase, a common mode of action for many small molecule kinase inhibitors frontiersin.orgresearchgate.net. By occupying this site, BMS-695735 prevents the binding of ATP, thereby inhibiting the phosphorylation activity of the receptor and downstream signaling cascades idrblab.net.
The in vivo efficacy demonstrated in multiple xenograft models further supports the effectiveness of BMS-695735's ligand-target interactions in a complex biological system patsnap.comresearchgate.net. This efficacy is a direct consequence of the compound's ability to bind to and inhibit IGF-1R, thereby suppressing tumor growth pathways patsnap.comresearchgate.netidrblab.net.
The preclinical characterization of BMS-695735's ligand-target binding dynamics focused on establishing potent inhibition of key targets like IGF-1R and optimizing properties to ensure favorable interactions within the biological system, leading to demonstrated efficacy in preclinical models patsnap.comresearchgate.net.
Data Table:
While specific quantitative binding affinity (e.g., Ki or IC50 values directly for BMS-695735 binding to purified kinases) or kinetic data were not explicitly found in the provided snippets for inclusion in a detailed interactive table, the text highlights the target and the nature of inhibition.
| Compound | Primary Molecular Target(s) | Mechanism of Inhibition | Preclinical Finding Highlights |
| BMS-695735 | IGF-1R (Insulin-like Growth Factor-1 Receptor) patsnap.comresearchgate.net | Kinase Inhibitor (ATP-competitive likely, based on typical kinase inhibitors) frontiersin.orgresearchgate.net | Orally efficacious in multiple xenograft models patsnap.comresearchgate.net; Improved ADME properties and reduced DDI risk compared to precursor patsnap.com. |
Cellular and Molecular Pharmacology of Bms 695735
Inhibition of IGF-1R/IR Signaling Pathways in Cellular Models
BMS-695735 functions as a competitive inhibitor at the ATP-binding site of the IGF-1R tyrosine kinase. mdpi.com This inhibition prevents the receptor from undergoing autophosphorylation upon binding its ligands, IGF-1 or IGF-2, which is the critical first step in activating downstream signaling cascades. nih.gov The compound demonstrates high potency, with research showing significant inhibitory activity against IGF-1R and IR. scispace.com By blocking the initial phosphorylation event, BMS-695735 effectively neutralizes the receptor's ability to recruit and activate its primary substrate adaptors, such as members of the insulin (B600854) receptor substrate (IRS) family, thereby halting signal propagation. nih.gov
Table 1: Kinase Inhibitory Profile of BMS-695735
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| IGF-1R | 34 | scispace.com |
| IR | 72 | scispace.com |
| FAK | 165 | scispace.com |
| Lck | 140 | scispace.com |
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a principal signaling route downstream of IGF-1R activation and is central to promoting cell survival and proliferation. dovepress.commdpi.com Upon activation, IGF-1R phosphorylates IRS proteins, which then recruit and activate PI3K. nih.gov PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of the serine/threonine kinase AKT. nih.gov Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis. nih.gov
By inhibiting IGF-1R phosphorylation, BMS-695735 prevents the activation of PI3K, thereby suppressing the entire downstream cascade. This leads to decreased levels of activated AKT and mTOR, effectively cutting off a critical pro-survival signal and inhibiting anabolic processes that are essential for tumor cell growth. mdpi.comnih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another major signaling cascade initiated by IGF-1R, primarily involved in regulating cell proliferation, differentiation, and development. frontiersin.orgnih.gov Ligand binding to IGF-1R leads to the recruitment of adaptor proteins like Grb2/SOS, which activates the small G-protein Ras. nih.gov This triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. sigmaaldrich.comnih.gov Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes required for cell cycle progression. nih.govnih.gov
BMS-695735-mediated blockade of IGF-1R prevents the initial recruitment of the Grb2/SOS complex, thereby inhibiting the activation of Ras and the subsequent MAPK/ERK cascade. mdpi.comnih.gov This disruption halts the transmission of mitogenic signals to the nucleus, contributing to the compound's anti-proliferative effects.
In addition to the canonical PI3K/AKT and MAPK/ERK pathways, IGF-1R signaling has been shown to intersect with the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. frontiersin.orgrndsystems.com Upon activation by certain cytokines and growth factors, including IGF-1, receptor-associated JAKs (such as JAK1 and JAK2) become activated and phosphorylate STAT proteins (including STAT3 and STAT5). mdpi.comfrontiersin.orgmdpi.com These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in proliferation and immune response. nih.gov
As BMS-695735 inhibits the primary activation of the IGF-1 receptor, it consequently interferes with the receptor's ability to activate associated JAKs. This prevents the phosphorylation and subsequent activation of STAT proteins, representing another mechanism by which BMS-695735 can disrupt oncogenic signaling networks. frontiersin.orgrndsystems.com
Impact on Cellular Phenotypes in Preclinical Cell Lines
The inhibition of critical signaling pathways by BMS-695735 translates into significant anti-tumor effects at the cellular level, primarily through the inhibition of cell growth and the promotion of programmed cell death.
A direct consequence of blocking the PI3K/AKT/mTOR and MAPK/ERK pathways is a potent inhibition of cell proliferation. mdpi.com These pathways collectively control cell cycle progression and the synthesis of proteins and lipids necessary for cell division. dovepress.comnih.gov In vitro studies have demonstrated that BMS-695735 effectively inhibits the proliferation of various human cancer cell lines. scispace.com The anti-proliferative activity is a key indicator of the compound's potential as an anti-neoplastic agent. For example, in a sarcoma cell line known to be sensitive to IGF-1R signaling, BMS-695735 demonstrated potent inhibition of cellular proliferation.
Table 2: Cellular Proliferation Inhibition by BMS-695735
| Cell Line | Cancer Type | Cellular IC₅₀ (nM) | Reference |
|---|---|---|---|
| RD-1 | Sarcoma | 146 | scispace.com |
The IGF-1R/PI3K/AKT signaling axis is a powerful suppressor of apoptosis, or programmed cell death. sigmaaldrich.com By promoting the activity of anti-apoptotic proteins and inhibiting pro-apoptotic factors, this pathway allows cancer cells to evade normal cell death mechanisms. dovepress.com Inhibition of growth factor receptors, including IGF-1R, is a known strategy to re-engage the apoptotic machinery in tumor cells. sigmaaldrich.com
By blocking this critical survival pathway, BMS-695735 can induce apoptosis. The suppression of AKT activity removes the inhibitory signals that prevent cell death, allowing pro-apoptotic proteins to initiate the caspase cascade that culminates in cellular dismantling. scispace.com This induction of apoptosis is a crucial component of the compound's anti-tumor activity, leading to a reduction in tumor cell viability.
Cell Migration and Invasion Studies in Preclinical Models
The metastatic spread of cancer is fundamentally linked to the ability of tumor cells to migrate from the primary tumor and invade surrounding tissues and vasculature. nih.govresearchgate.net Preclinical evaluation of anti-cancer agents often involves assays that measure a compound's ability to inhibit these processes.
Standard in vitro methods to assess cell migration and invasion include the Boyden chamber or transwell assay. nih.govresearchgate.net In a migration assay, cells are placed in an upper chamber and their movement through a porous membrane toward a chemoattractant in the lower chamber is quantified. nih.gov For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein layer, such as Matrigel, which mimics the basement membrane that cells must degrade and penetrate during in vivo invasion. researchgate.netnih.gov
While specific data from in vitro migration and invasion assays for BMS-695735 are not detailed in publicly available literature, its predecessor, BMS-536924, was shown to completely block IGF-1R-induced migration and invasion in transformed mammary epithelial cells. sigmaaldrich.com Furthermore, BMS-695735 has demonstrated broad-spectrum antitumor activity in multiple in vivo xenograft models. acs.orgnih.gov The inhibition of tumor growth in these preclinical models strongly implies that BMS-695735 effectively hinders key processes of tumor progression, which include cell migration and invasion. acs.org The activation of the IGF-1R pathway is known to stimulate cellular phenotypes associated with invasion and metastasis, suggesting that its inhibition by BMS-695735 contributes to its anti-tumor efficacy. nih.govsigmaaldrich.com
Angiogenesis Modulation in In Vitro Assays
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, providing tumors with essential oxygen and nutrients. ibidi.compromocell.com The IGF-1R signaling pathway is a known promoter of angiogenesis, making it a key target for anti-cancer therapies. nih.govsigmaaldrich.com
The anti-angiogenic potential of therapeutic compounds is commonly evaluated using in vitro assays that model different stages of the angiogenic process. ibidi.compromocell.com Two widely used assays are the endothelial cell tube formation assay and the aortic ring assay. sigmaaldrich.compromocell.com
Tube Formation Assay: In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). promocell.comnih.gov In response to pro-angiogenic signals, the endothelial cells align and form capillary-like structures, or "tubes." promocell.com The extent of tube formation can be quantified to assess the pro- or anti-angiogenic effects of a compound. nih.gov
Aortic Ring Assay: This is an ex vivo model where cross-sections of an aorta are embedded in a collagen gel matrix. sigmaaldrich.com In the presence of growth factors, new microvessels sprout from the aortic ring. sigmaaldrich.com This assay provides a complex microenvironment that includes various cell types and more closely mimics the in vivo angiogenic process. sigmaaldrich.com
Although specific results from in vitro angiogenesis assays performed with BMS-695735 are not available in the public domain, its function as an IGF-1R inhibitor suggests it would modulate angiogenesis. nih.govsigmaaldrich.com Given that IGF-1 is a pro-angiogenic factor, inhibition of its receptor by BMS-695735 is anticipated to disrupt the signaling cascade that leads to the formation of new blood vessels. nih.govsigmaaldrich.com
Target Engagement Assays in Cellular Contexts
Confirming that a drug interacts with its intended molecular target within a living cell is a critical step in drug development. nih.gov Target engagement assays provide this confirmation and can quantify the potency of a compound in a physiologically relevant environment. nih.gov
BMS-695735 is a potent inhibitor of the IGF-1R kinase, as demonstrated in biochemical assays. medchemexpress.comprobechem.com Its activity in a cellular context is further established by its ability to inhibit the proliferation of various tumor cell lines.
| Kinase Target | IC₅₀ (nM) |
| IGF-1R | 34 |
| IR | 72 |
| FAK | 165 |
| Lck | 140 |
Table 1: Inhibitory activity of BMS-695735 against various kinases. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity in an enzymatic assay. Data sourced from probechem.com.
To directly measure the binding of a drug to its target in intact cells, methods like the Cellular Thermal Shift Assay (CETSA) and NanoBRET (Bioluminescence Resonance Energy Transfer) assays are employed. nih.gov
CETSA: This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug). nih.gov Cells are treated with the compound, heated, and the amount of soluble, non-denatured target protein is measured, often by Western blot. nih.gov An increase in the amount of soluble protein at higher temperatures indicates target engagement. nih.gov
NanoBRET Assay: This is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc luciferase and a fluorescent tracer that binds to the same protein. nih.gov When a test compound is introduced, it competes with the tracer for binding to the target. A decrease in the BRET signal indicates that the compound is engaging the target protein. nih.gov
While specific CETSA or NanoBRET data for BMS-695735 are not publicly documented, the inhibition of IGF-1R phosphorylation in cellular assays serves as a functional readout of target engagement. The potent inhibition of cell proliferation in IGF-1R-dependent cancer cell lines further substantiates that BMS-695735 effectively engages and inhibits its target in a cellular context.
Preclinical Efficacy Studies of Bms 695735 in Disease Models
Evaluation in In Vitro Disease-Relevant Cell Lines
In vitro studies using disease-relevant cell lines are a foundational step in preclinical evaluation. These studies help to determine the direct effects of a compound on target cells and to understand its mechanism at a cellular level. BMS-695735 has been evaluated in various cell lines to assess its inhibitory effects on cell proliferation. nih.gov As an IGF-1R inhibitor, its activity is particularly relevant in cell lines where the IGF-1R pathway plays a significant role in growth and survival. acs.org While specific data tables detailing the response of a wide range of cell lines to BMS-695735 were not extensively available in the provided search results, the compound is noted to have demonstrated activity in cell proliferation assays. nih.gov
Antitumor Activity in In Vivo Xenograft Models
In vivo xenograft models are widely used to assess the antitumor activity of potential therapeutic agents in a living system. These models involve implanting human cancer cells or tissues into immunocompromised mice. mskcc.org BMS-695735 has demonstrated in vivo efficacy in multiple xenograft models, indicating its potential as a therapeutic agent in oncology. acs.orgnih.govsmolecule.compatsnap.com
Efficacy in Patient-Derived Xenografts (PDX) (if reported, without patient data)
Patient-derived xenograft (PDX) models are established by implanting tumor tissue directly from a patient into immunocompromised mice. mskcc.orgresearchgate.netnih.gov These models are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to standard cell line-derived xenografts, potentially offering more clinically relevant insights into drug efficacy. researchgate.netnih.gov While the search results mention the use of PDX models in preclinical research generally mskcc.orgresearchgate.netnih.govherabiolabs.comproteinqure.com, specific detailed reports on the efficacy of BMS-695735 exclusively in PDX models, including data without patient identifiers, were not prominently featured in the provided snippets. However, the compound's reported efficacy in "multiple xenograft models" acs.orgnih.govsmolecule.compatsnap.com suggests that PDX models may have been included in its evaluation.
Orthotopic and Subcutaneous Xenograft Models
Xenograft models can be established either subcutaneously (under the skin) or orthotopically (in the corresponding organ or tissue from which the cancer originated). herabiolabs.comlidebiotech.com Subcutaneous models are generally easier to establish and monitor, while orthotopic models are thought to better mimic the tumor microenvironment and metastatic behavior of human cancers. herabiolabs.comlidebiotech.comnih.gov BMS-695735 has shown in vivo efficacy in multiple xenograft models acs.orgnih.govsmolecule.compatsnap.com, which would include both subcutaneous and potentially orthotopic implantations depending on the specific cancer types investigated. The compound has been described as having broad-spectrum in vivo antitumor activity. acs.orgnih.gov Some research mentions the use of orthotopic human brain tumor models in the context of evaluating potential antitumor agents, and BMS-695735's development was aimed at improving properties for in vivo efficacy. researchgate.net
Pharmacodynamic Biomarkers of Response in Preclinical Models
Pharmacodynamic (PD) biomarkers are indicators that can be used to measure the biological effects of a drug and assess its activity within the body. nih.govgabionline.netbiognosys.com In preclinical studies, PD biomarkers are crucial for confirming target engagement, evaluating the extent of the biological response, and identifying potential indicators of efficacy. nih.govbiognosys.com The development and use of PD biomarkers can help in understanding and predicting the characteristics of a drug's effect. nih.govnih.gov While the provided search results indicate that pharmacodynamic biomarkers are important for assessing drug activity in preclinical studies nih.govbiognosys.comnih.govgoogleapis.com, specific details regarding the particular pharmacodynamic biomarkers used to evaluate the response to BMS-695735 in preclinical models were not explicitly detailed in the snippets. However, as an IGF-1R inhibitor, relevant pharmacodynamic biomarkers would likely involve components of the IGF-1R signaling pathway and downstream effectors related to cell proliferation and survival.
Mechanisms of Preclinical Resistance to Bms 695735
Characterization of Intrinsic Resistance in Preclinical Models
Intrinsic resistance to therapies targeting kinases like IGF-1R can be influenced by various factors. While specific details on intrinsic resistance to BMS-695735 were not extensively detailed in the search results, the broader context of IGF-1R and related kinase inhibitors provides insight. IGF-1R overexpression has been correlated with decreased effectiveness of EGFR targeting, partly due to continued activation of PI3K/AKT signaling nih.gov. Cancers such as lung tumors may remain dependent on EGFR signals despite developing resistance to EGFR inhibition nih.gov. IGF-1R signaling has also been linked to resistance to therapies targeting other kinases, including EGFR, HER2, and mTOR nih.gov.
Elucidation of Acquired Resistance Mechanisms in Cellular Models
Acquired resistance to targeted therapies is a significant challenge, and preclinical models are valuable for elucidating the underlying mechanisms nih.govfrontiersin.org. Resistance mechanisms can differ between preclinical models and clinical samples frontiersin.org. In preclinical models, resistance to third-generation EGFR-TKIs, for example, is mainly related to the activation of alternative signaling pathways through tyrosine kinase receptor activation or to histological and phenotypic transformations frontiersin.org.
Compensatory Signaling Pathway Activation (e.g., EGFR/HER3/AKT)
Compensatory signaling pathway activation, particularly involving the EGFR/HER3/AKT axis, is a prominent mechanism of acquired resistance to therapies targeting the HER family and potentially other kinases like IGF-1R. HER3 activation has been identified as a cause of resistance to gefitinib (B1684475) in lung cancer cells sciengine.com. Compensatory HER3 phosphorylation can occur in response to targeted therapy sciengine.com. The HER3/HER2 heterodimer is a potent activator of the PI3K/AKT signaling cascade sciengine.com. Increased HER3 expression has been associated with resistance to trastuzumab sciengine.com. Many cancer types exhibit HER3 activation, including breast, pancreatic, prostate, ovarian, and gastric cancers sciengine.com. Elevated EGFR/HER3 dimerization has been detected in breast cancer patients, leading to PI3K/AKT signal transduction and resistance to cetuximab/panitumumab oaepublish.com. MET amplification can also drive HER3-dependent activation of PI3K, causing resistance to EGFR TKIs like gefitinib and erlotinib (B232) in NSCLC oaepublish.com. IGF-1R signaling, via the PI3K/AKT pathway, is associated with resistance to trastuzumab in breast cancer and can physically associate with HER3 sandiego.edu. A combined inhibition of both IGF-1R and HER3 may be required to inhibit tumor growth, as the HER3 pathway can compensate for IGF-1R inhibition sciengine.com. MM-141, a bispecific antibody targeting both IGF-IR and ErbB3 (HER3), has been shown to inhibit PI3K/AKT/mTOR signaling in preclinical models sciengine.com.
Target Alterations Leading to Resistance (if preclinical only)
Alterations in the target itself or related kinases can lead to resistance. For example, mutations in EGFR, such as T790M, are known mechanisms of acquired resistance to EGFR-TKIs nih.gov. While BMS-695735 targets IGF-1R researchgate.netresearchgate.netacs.org, the search results did not provide specific details on target alterations in IGF-1R directly leading to resistance to BMS-695735 in preclinical models. However, the broader context of kinase inhibitors suggests that alterations in the target kinase or related kinases within the signaling network could potentially contribute to resistance nih.gov.
Development of Preclinical Models for Resistance Studies
Preclinical models, such as drug-adapted cancer cell lines and xenografts, are essential tools for studying acquired drug resistance nih.govoaepublish.com. These models enable in-depth functional studies and the identification of resistance mechanisms nih.gov. Drug-adapted cancer cell lines have been successfully used to identify and elucidate clinically relevant resistance mechanisms to targeted and cytotoxic anti-cancer drugs nih.gov. They represent a preclinical model system that complements other models and clinical data nih.gov. Xenograft models, where human tumors are grown in mice, are also used to assess drug sensitivity and develop drug resistance, simulating conditions that can lead to clinical resistance oaepublish.com. BMS-695735 has shown in vivo efficacy in multiple xenograft models researchgate.netresearchgate.netacs.org.
Preclinical Combination Therapy Strategies
Rationale for Combining BMS-695735 with Other Agents
The primary rationale for combining BMS-695735 with other therapeutic agents is rooted in the intricate crosstalk between the IGF-1R signaling pathway and other critical cellular pathways involved in cancer progression. The IGF-1R pathway is a key mediator of cell proliferation, survival, and differentiation. nih.gov Its activation can confer resistance to a variety of cancer therapies, including those targeting other receptor tyrosine kinases (RTKs) and conventional chemotherapies. nih.govaacrjournals.org By inhibiting IGF-1R, BMS-695735 can potentially disrupt these resistance mechanisms and restore or enhance the sensitivity of tumor cells to other treatments. A multi-targeting strategy, either through the combination of specific inhibitors or the design of single molecules hitting multiple targets, is considered a promising approach to achieve additive or synergistic anti-tumor effects. aacrjournals.org
In vitro studies have demonstrated that the simultaneous inhibition of IGF-1R and other signaling pathways can lead to synergistic anti-cancer effects. For instance, the combination of IGF-1R inhibitors with inhibitors of the mammalian target of rapamycin (mTOR) has been shown to induce synergistic cell death in laboratory models. nih.gov The rationale for this synergy lies in the feedback loops between the PI3K/AKT/mTOR and IGF-1R pathways. Inhibition of mTOR can lead to a feedback activation of AKT through upregulation of IRS-1, which can be abrogated by the concurrent inhibition of IGF-1R. nih.gov This dual blockade prevents the compensatory signaling that can limit the efficacy of single-agent therapy, resulting in a more potent anti-proliferative and pro-apoptotic response.
A significant driver for combination strategies is overcoming both intrinsic and acquired resistance to other targeted therapies. Preclinical studies have shown that IGF-1R signaling is a key mechanism of resistance to agents targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov
Resistance to EGFR Inhibitors : In cancers like non-small cell lung cancer, overexpression of IGF-1R can lead to continued activation of the PI3K/AKT survival pathway, thereby reducing the effectiveness of EGFR inhibitors. nih.gov
Resistance to HER2 Inhibitors : In breast cancer models, resistance to the HER2-targeted antibody trastuzumab has been associated with the formation of IGF-1R/HER2 heterodimers. In these resistant cells, inhibition of IGF-1R kinase activity was shown to decrease HER2 phosphorylation, suggesting a strategy to overcome trastuzumab resistance. nih.gov
Resistance to Chemotherapy : The IGF-1R pathway promotes cell survival and can protect cancer cells from apoptosis induced by cytotoxic chemotherapy. nih.govaacrjournals.org Therefore, combining an IGF-1R inhibitor like BMS-695735 with conventional chemotherapy is a rational approach to counteract this pro-survival signaling and enhance the efficacy of the cytotoxic agent. nih.gov
Evaluation of BMS-695735 in Preclinical Combination Regimens
Based on the strong rationale for synergy and overcoming resistance, IGF-1R inhibitors have been evaluated in combination with several classes of anti-cancer drugs in preclinical models.
Preclinical evidence strongly supports the combination of IGF-1R inhibitors with other RTKIs. The interconnectedness of these signaling pathways often allows for compensatory activation when one pathway is blocked.
| Combination Target | Preclinical Rationale | Anticipated Effect |
| EGFR | Overcomes IGF-1R-mediated resistance by blocking continued PI3K/AKT signaling. nih.gov | Enhanced tumor growth inhibition in EGFR-driven cancers. |
| HER2 | Abrogates resistance in models where IGF-1R/HER2 heterodimers are formed. nih.gov | Restored sensitivity to HER2-targeted therapies. |
| mTOR | Prevents feedback activation of AKT signaling that occurs with mTOR inhibition alone. nih.gov | Synergistic induction of cell death. |
These combinations aim to create a more comprehensive blockade of tumor cell signaling, reducing the likelihood of escape through alternative pathways.
The combination of IGF-1R inhibitors with conventional chemotherapy has been explored in various preclinical settings. The underlying principle is that IGF-1R signaling contributes to resistance against DNA-damaging agents and other cytotoxic drugs. aacrjournals.orgnih.gov Preclinical evidence suggests that IGF-1R inhibition can suppress the repair of chemotherapy-induced DNA damage, thereby sensitizing tumor cells to the cytotoxic effects of these agents. For instance, upregulation of the IGF-1R ligand IGF-2 has been identified as a response mechanism to chemotherapy in prostate cancer models, promoting treatment resistance. d-nb.info Inhibition of the IGF-1R pathway can counteract this protective mechanism, potentially leading to improved outcomes when combined with chemotherapy. nih.gov
Emerging preclinical research points to a role for the IGF-1/IGF-1R axis in modulating the tumor immune microenvironment. This provides a strong rationale for combining IGF-1R inhibitors like BMS-695735 with immunomodulatory agents, such as immune checkpoint inhibitors. nih.govnih.gov Preclinical studies in mouse models have indicated that inhibiting the IGF-1/IGF-1R pathway can enhance the efficacy of immunogenic chemotherapy. This effect was associated with an increase in the infiltration of tumor-killing effector T cells and a reduction in immunosuppressive regulatory T-cells (T-regs) within the tumor. nih.gov Therefore, targeting IGF-1R may have a dual benefit: directly inhibiting tumor cell growth and simultaneously fostering a more robust anti-tumor immune response, creating a favorable environment for the activity of immunotherapies. nih.gov
Advanced Methodologies and Techniques in Bms 695735 Research
High-Throughput Screening Approaches in Compound Discovery
High-Throughput Screening (HTS) is a widely used approach in the early stages of drug discovery to rapidly test large libraries of chemical compounds for a desired biological activity. This process allows for the efficient identification of potential lead compounds. Bristol-Myers Squibb has utilized HTS techniques, including the use of instruments like the Echo Liquid Handler, which can improve transfer performance and identify more hits compared to traditional methods beckman.com. The discovery or identification of BMS-695735 itself has been associated with high-throughput identification efforts ucsd.edu. Furthermore, high-throughput protein binding determination has been noted in research efforts that led to BMS-695735 researchgate.net. These approaches are fundamental in sifting through vast numbers of compounds to find those with promising initial activity against a target of interest.
Computational Modeling and In Silico Studies in Drug Metabolism Prediction (relevant to ADME optimization)
Computational modeling and in silico studies play a significant role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process github.comnih.gov. These methods use computational algorithms and models to estimate various pharmacokinetic and metabolic parameters based on the chemical structure of the compound nih.govbigchem.eunih.gov. This allows researchers to identify potential issues, such as poor metabolic stability or unfavorable drug-drug interactions, before extensive experimental work is conducted. Computational modeling, alongside other data, has been relevant in understanding and optimizing the ADME properties of BMS-695735 sci-hub.seresearchgate.net. In silico approaches can accelerate the drug discovery process by prioritizing compounds with more favorable predicted ADME profiles github.comnih.gov. Techniques include machine learning models, quantitative structure-property relationships (QSPR), molecular docking, and simulations to predict metabolic pathways and potential liabilities github.combigchem.eunih.gov.
Future Directions and Preclinical Research Perspectives
Identifying Novel Biomarkers for Response and Resistance in Preclinical Settings
A critical area of future research involves identifying biomarkers that can predict response to BMS-695735 and elucidate mechanisms of acquired resistance in preclinical models. The IGF-1R signaling pathway plays a significant role in tumor cell survival and proliferation and is implicated in resistance to various cancer therapies, including those targeting EGFR and HER2. uni.lunih.gov Therefore, investigating the expression and activation status of IGF-1R, IR, and their downstream effectors, such as the PI3K/AKT and Ras-MAPK pathways, could yield valuable predictive biomarkers. wikidata.orgnih.gov Preclinical studies have shown that inhibition of the IGF-IR/InsR can lead to the adaptive upregulation of other pathways, such as the HER family receptors, suggesting potential mechanisms of resistance that could be monitored via biomarkers. lshtm.ac.uk Identifying these molecular markers in preclinical models is crucial for patient stratification and for developing strategies to overcome or prevent resistance in future clinical applications.
Expanding Therapeutic Applications in Other Preclinical Disease Models
Given its broad-spectrum in vivo antitumor activity observed in initial studies, there is significant interest in exploring the therapeutic applications of BMS-695735 in a wider range of preclinical disease models. nih.govuni.lu The IGF system is known to be involved in the pathogenesis of various cancers, including colorectal, breast, prostate, lung, hepatocellular carcinoma, Ewing's sarcoma, and multiple myeloma. uni.lunih.gov Preclinical evaluation in diverse tumor xenograft models beyond those initially tested will help determine the full spectrum of cancers sensitive to IGF-1R/IR inhibition by BMS-695735. This expansion of preclinical testing is essential for identifying additional potential indications for this compound.
Exploring Novel Combination Strategies and Rational Polypharmacology
Preclinical evidence suggests that targeting the IGF-1R can have synergistic effects when combined with other therapeutic agents. nih.govlshtm.ac.uk The rationale for combination therapy is further supported by the observation of compensatory signaling pathways, such as the activation of the insulin (B600854) receptor or crosstalk with other growth factor receptor pathways like EGFR and HER2, which can limit the effectiveness of selective IGF-1R inhibition. uni.lunih.gov Future preclinical research will focus on exploring novel combination strategies involving BMS-695735 and inhibitors of these compensatory or complementary pathways (e.g., PI3K/AKT, mTOR, EGFR, HER2 inhibitors) to enhance antitumor efficacy and overcome resistance. uni.lunih.govlshtm.ac.uk Rational polypharmacology approaches, guided by a deeper understanding of signaling network interactions, are key to designing effective combination regimens.
Investigating Mechanisms of Action at Deeper Molecular Resolution
While BMS-695735 is known to inhibit IGF-1R kinase, further preclinical studies are needed to investigate its mechanisms of action at a deeper molecular resolution. This includes detailed analysis of its binding interactions, the precise impact on downstream signaling cascades (PI3K/AKT, Ras-MAPK, JAK/STAT), and potential off-target effects that might contribute to its therapeutic activity or influence resistance. nih.govwikidata.orgnih.gov Molecular docking studies have already been employed in the research of related IGF-1R inhibitors, and similar approaches can provide further insights into how BMS-695735 interacts with its targets. nih.gov Understanding these intricate molecular details will be crucial for optimizing its use and developing strategies to counteract resistance mechanisms.
Methodological Advancements for Preclinical Evaluation of Kinase Inhibitors
The preclinical evaluation of kinase inhibitors like BMS-695735 benefits from ongoing methodological advancements in drug discovery and research. Techniques such as high-throughput screening, targeted drug screening, computational simulation, and molecular docking play increasingly important roles in identifying potential drug candidates, understanding their interactions, and predicting their efficacy. nih.govuni.lu Further development and application of advanced preclinical models, including complex 3D cell cultures and patient-derived xenografts, will provide more physiologically relevant systems for evaluating the activity and resistance mechanisms of BMS-695735. Methodological advancements in molecular profiling techniques, such as genomics, proteomics, and metabolomics, will also be essential for identifying biomarkers and gaining comprehensive insights into the drug's effects.
Here is a table summarizing the inhibitory activity of BMS-695735 against key targets:
| Target | IC50 (nM) |
| IGF-1R | 34 nih.govnih.gov |
| IR | 72 nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
